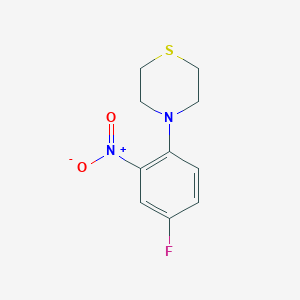

4-(4-Fluoro-2-nitrophenyl)thiomorpholine

Descripción

4-(4-Fluoro-2-nitrophenyl)thiomorpholine is a heterocyclic compound featuring a thiomorpholine ring (a six-membered ring containing one sulfur and one nitrogen atom) substituted with a 4-fluoro-2-nitrophenyl group. This compound is structurally related to 4-(4-nitrophenyl)thiomorpholine, a precursor widely used in medicinal chemistry for synthesizing antidiabetic, antimycobacterial, and antifungal agents . The fluorine and nitro substituents on the aromatic ring enhance its reactivity and influence its electronic properties, making it a versatile intermediate in drug discovery. Its synthesis typically involves nucleophilic aromatic substitution between fluoronitrobenzene derivatives and thiomorpholine under basic conditions .

Key physicochemical properties include moderate solubility in organic solvents (e.g., chloroform, acetonitrile) and a melting point range of 140–142°C . The sulfur atom in thiomorpholine increases lipophilicity compared to morpholine analogues, which can improve membrane permeability but also introduces a metabolic "soft spot" due to susceptibility to oxidation .

Propiedades

IUPAC Name |

4-(4-fluoro-2-nitrophenyl)thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2S/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLCXLJXJRGNEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-nitrophenyl)thiomorpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 4-(4-Fluoro-2-nitrophenyl)thiomorpholine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Fluoro-2-nitrophenyl)thiomorpholine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: 4-(4-Amino-2-nitrophenyl)thiomorpholine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(4-Fluoro-2-nitrophenyl)thiomorpholine has several applications in scientific research:

Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, including antidiabetic and antimigraine drugs, kinase inhibitors, and reverse transcriptase inhibitors.

Antibiotic and Antifungal Research: The compound has been explored for its potential as an antibiotic, antifungal, and antimycobacterial agent.

Chemical Biology: It serves as a building block in the synthesis of complex molecules for studying biological processes.

Mecanismo De Acción

The mechanism of action of 4-(4-Fluoro-2-nitrophenyl)thiomorpholine depends on its specific application. For instance, in medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. The presence of the fluorine and nitro groups can influence its binding affinity and selectivity towards molecular targets. The thiomorpholine ring can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .

Comparación Con Compuestos Similares

Structural Analogues: Thiomorpholine vs. Morpholine Derivatives

The replacement of oxygen in morpholine with sulfur in thiomorpholine significantly alters molecular conformation and intermolecular interactions. A crystallographic comparison between 4-(4-nitrophenyl)thiomorpholine and its morpholine analogue reveals:

The axial position of the nitrophenyl group in thiomorpholine is stabilized by sulfur’s larger atomic radius, which reduces steric hindrance. In contrast, the morpholine analogue’s equatorial position arises from oxygen’s smaller size and stronger hydrogen-bonding propensity .

Substituent Effects: Fluoro vs. Nitro Positioning

The position of substituents on the phenyl ring critically impacts reactivity and bioactivity. Comparing 4-(4-fluoro-2-nitrophenyl)thiomorpholine with 4-(4-chloro-2-nitrophenyl)thiomorpholine :

Fluorine’s strong electron-withdrawing nature enhances electrophilic substitution reactivity, making the compound more amenable to further functionalization .

Oxidation Products: Sulfoxides and Sulfones

Thiomorpholine’s sulfur atom can be oxidized to sulfoxides or sulfones, altering physicochemical and pharmacological properties:

For instance, oxidation of 4-(prop-2-yn-1-yl)thiomorpholine to its sulfone derivative increases polarity, enhancing water solubility and target binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.